![molecular formula C18H19NO2S B15077947 N-{1-[(4-methylphenyl)sulfanyl]-2-oxo-2-phenylethyl}propanamide](/img/structure/B15077947.png)
N-{1-[(4-methylphenyl)sulfanyl]-2-oxo-2-phenylethyl}propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-((4-METHYLPHENYL)THIO)-2-OXO-2-PHENYLETHYL)PROPANAMIDE is an organic compound that belongs to the class of anilides This compound is characterized by the presence of a thioether linkage, a phenyl group, and an amide functional group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-((4-METHYLPHENYL)THIO)-2-OXO-2-PHENYLETHYL)PROPANAMIDE typically involves the following steps:
Formation of the Thioether Linkage: This step involves the reaction of 4-methylthiophenol with an appropriate electrophile to form the thioether linkage.
Formation of the Amide Bond: The thioether intermediate is then reacted with a suitable acylating agent to form the amide bond.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency.
Analyse Des Réactions Chimiques
Types of Reactions
N-(1-((4-METHYLPHENYL)THIO)-2-OXO-2-PHENYLETHYL)PROPANAMIDE can undergo various types of chemical reactions, including:
Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.
Reduction: The carbonyl group can be reduced to an alcohol.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Electrophilic aromatic substitution reactions typically require a Lewis acid catalyst such as aluminum chloride.
Major Products
Oxidation: Sulfoxide or sulfone derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted phenyl derivatives depending on the electrophile used.
Applications De Recherche Scientifique
N-(1-((4-METHYLPHENYL)THIO)-2-OXO-2-PHENYLETHYL)PROPANAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of other complex molecules.
Mécanisme D'action
The mechanism of action of N-(1-((4-METHYLPHENYL)THIO)-2-OXO-2-PHENYLETHYL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. The thioether and amide functional groups play a crucial role in its binding affinity and specificity. The compound may interact with enzymes, receptors, or other proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-(2-(3,4-DIMETHOXYPHENYL)ETHYL)-2-((4-METHYLPHENYL)THIO)PROPANAMIDE: A similar compound with additional methoxy groups on the phenyl ring.
N-METHYL-3-((4-METHYLPHENYL)THIO)-1-PROPANAMINE HYDROCHLORIDE: A related compound with a different amine functional group.
Uniqueness
N-(1-((4-METHYLPHENYL)THIO)-2-OXO-2-PHENYLETHYL)PROPANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thioether linkage and amide bond make it a versatile compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C18H19NO2S |
|---|---|
Poids moléculaire |
313.4 g/mol |
Nom IUPAC |
N-[1-(4-methylphenyl)sulfanyl-2-oxo-2-phenylethyl]propanamide |
InChI |
InChI=1S/C18H19NO2S/c1-3-16(20)19-18(17(21)14-7-5-4-6-8-14)22-15-11-9-13(2)10-12-15/h4-12,18H,3H2,1-2H3,(H,19,20) |
Clé InChI |
NTQBXQXRAWIXDW-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)NC(C(=O)C1=CC=CC=C1)SC2=CC=C(C=C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N'-[(E)-(4-tert-butylphenyl)methylidene]-2-[4-(2-chlorobenzyl)piperazin-1-yl]acetohydrazide](/img/structure/B15077867.png)

![(2Z)-3-[5-(2,4-dichlorophenyl)-2-furyl]-2-(4-morpholinylcarbonyl)-2-propenenitrile](/img/structure/B15077873.png)
![6-Methoxy-1-[(3-methoxy-4-phenylmethoxyphenyl)methyl]-7-phenylmethoxy-3,4-dihydroisoquinoline;hydrochloride](/img/structure/B15077877.png)
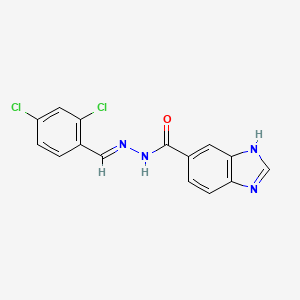
![4-({(E)-[3-(benzyloxy)-4-methoxyphenyl]methylidene}amino)-5-(furan-2-yl)-4H-1,2,4-triazole-3-thiol](/img/structure/B15077898.png)
![3-{(E)-[(3-chlorophenyl)imino]methyl}-9-methyl-2-(phenylamino)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B15077905.png)
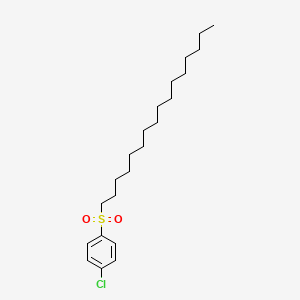
![(5E)-2-(4-Tert-butylphenyl)-5-[4-(isopentyloxy)-3-methoxybenzylidene][1,3]thiazolo[3,2-B][1,2,4]triazol-6(5H)-one](/img/structure/B15077912.png)
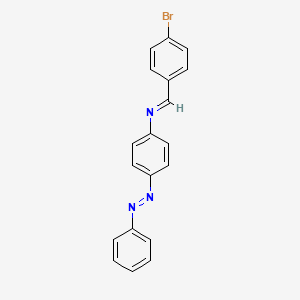
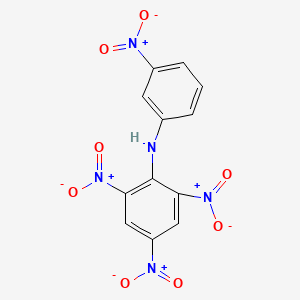
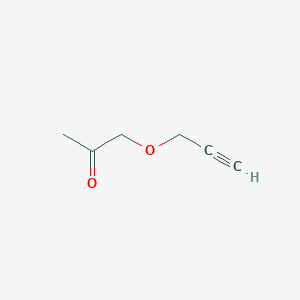
![methyl (2Z)-5-[4-(acetyloxy)-3-methoxyphenyl]-2-(1-butyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B15077934.png)
![4-{[(E)-(4-propoxyphenyl)methylidene]amino}-5-(3,4,5-trimethoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B15077939.png)
